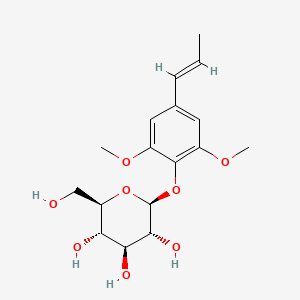
BChE-IN-24
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BChE-IN-24 is a selective inhibitor of butyrylcholinesterase, an enzyme that hydrolyzes choline-based esters. This compound has gained attention due to its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders such as Alzheimer’s disease. Butyrylcholinesterase inhibitors like this compound are being explored for their ability to enhance cholinergic function by preventing the breakdown of acetylcholine, a neurotransmitter essential for cognitive function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BChE-IN-24 involves multiple steps, starting with the preparation of the core structure, which is typically a benzoic acid derivative. The synthetic route includes:
Formation of the core structure: This involves the reaction of a benzoic acid derivative with a suitable amine to form an amide bond.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity. This may involve reactions such as alkylation, acylation, or halogenation.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as automated purification systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
BChE-IN-24 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups on the compound, potentially altering its inhibitory activity.
Substitution: Substitution reactions, such as halogenation or alkylation, can be used to introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation may involve alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of functionalized compounds with different inhibitory activities.
Applications De Recherche Scientifique
BChE-IN-24 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of butyrylcholinesterase inhibitors.
Biology: Employed in research to understand the role of butyrylcholinesterase in various biological processes, including neurotransmission and metabolism.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative disorders such as Alzheimer’s disease. Studies have shown that this compound can enhance cognitive function by preventing the breakdown of acetylcholine.
Industry: Utilized in the development of diagnostic assays for detecting butyrylcholinesterase activity in biological samples.
Mécanisme D'action
BChE-IN-24 exerts its effects by selectively inhibiting butyrylcholinesterase. The compound binds to both the catalytic active site and the peripheral anionic site of the enzyme, preventing the hydrolysis of acetylcholine. This inhibition leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. The molecular targets and pathways involved include the cholinergic system and various signaling pathways associated with cognitive function.
Comparaison Avec Des Composés Similaires
BChE-IN-24 is unique compared to other butyrylcholinesterase inhibitors due to its high selectivity and potency. Similar compounds include:
Rivastigmine: A dual inhibitor of acetylcholinesterase and butyrylcholinesterase, used in the treatment of Alzheimer’s disease.
Donepezil: Primarily an acetylcholinesterase inhibitor, with some activity against butyrylcholinesterase.
Galantamine: Another dual inhibitor, also used in Alzheimer’s disease treatment.
This compound stands out due to its selective inhibition of butyrylcholinesterase, making it a valuable tool for studying the specific role of this enzyme in neurodegenerative disorders.
Propriétés
Formule moléculaire |
C24H34NO3P |
|---|---|
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
1-dibutoxyphosphoryl-2-(2-methylphenyl)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C24H34NO3P/c1-4-6-18-27-29(26,28-19-7-5-2)24-22-14-10-9-13-21(22)16-17-25(24)23-15-11-8-12-20(23)3/h8-15,24H,4-7,16-19H2,1-3H3 |
Clé InChI |
KHTGHAOJBHXCAM-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP(=O)(C1C2=CC=CC=C2CCN1C3=CC=CC=C3C)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


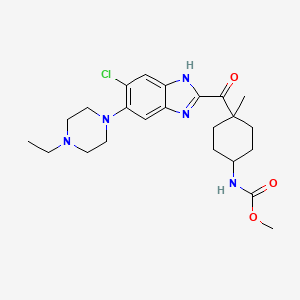
![1-O-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethyl] 3-O-[[5-methyl-2-[4-methyl-2-oxo-7-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]chromen-8-yl]-1,3-dioxan-5-yl]methyl] propanedioate](/img/structure/B12379963.png)
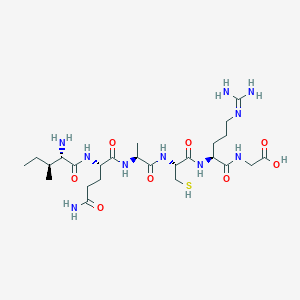
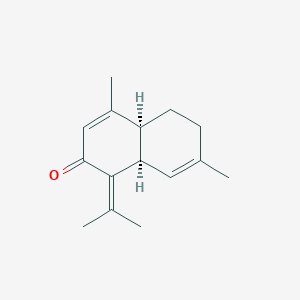
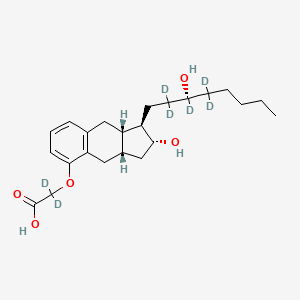
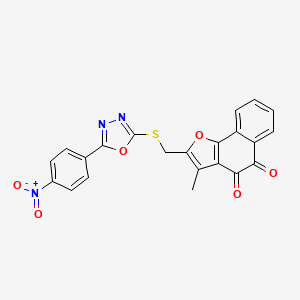

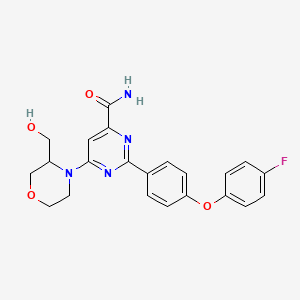
![methyl (4S,5E,6S)-5-ethylidene-4-[2-[2-[(1R,7S,8E,9S,14S,15S,17R)-8-ethylidene-17-methyl-3,11-dioxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6,12-trioxatricyclo[12.2.1.04,9]heptadec-4-en-15-yl]propoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B12380022.png)
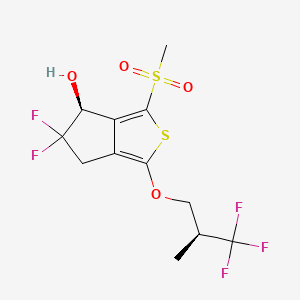
![N-[(1S)-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]ethyl]-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B12380032.png)
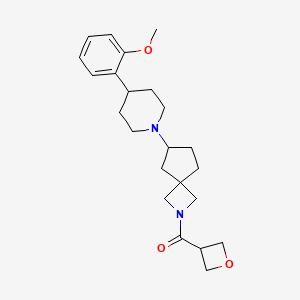
![n,n'-Bis{4-[(diaminomethylidene)amino]phenyl}benzene-1,4-dicarboxamide](/img/structure/B12380046.png)
